3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide is a synthetic organic compound that belongs to the class of tetrahydrothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include benzylamine, 4-chloroaniline, and a thiophene derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would depend on the specific transformation desired, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide include other tetrahydrothiophene derivatives with different substituents on the aromatic rings or the thiophene core.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other tetrahydrothiophene derivatives. This could result in unique reactivity, stability, or biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19ClN2O2S |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
4-N-benzyl-3-N-(4-chlorophenyl)-1,1-dioxothiolane-3,4-diamine |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-6-8-15(9-7-14)20-17-12-23(21,22)11-16(17)19-10-13-4-2-1-3-5-13/h1-9,16-17,19-20H,10-12H2 |
InChI Key |
UIVOXURRYWHGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)NC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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